molecular formula C10H14O B070263 2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde CAS No. 162376-82-1

2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde

Cat. No. B070263
M. Wt: 150.22 g/mol
InChI Key: AXVHXJQWKAFHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde (TMCHDA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TMCHDA is a yellow, oily liquid that is highly reactive and can undergo various chemical reactions. This compound has been used in a wide range of applications, including in the synthesis of other chemicals, as a reagent in organic chemistry, and as a fluorescent probe in biological studies. In

Scientific Research Applications

Nanostructure Studies

  • Theoretical studies on the nanostructure of 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (safranal) have been conducted using the PCM model to optimize safranal in various solvents, exploring its stability and vibrational properties in different media (Monajjemi et al., 2010).

Volatile Compound Analysis

  • Safranal, a volatile compound of saffron, has been quantitatively evaluated and isolated using microsimultaneous hydro distillation-extraction and ultrasound-assisted extraction, revealing significant quantities in Greek saffron samples (Kanakis et al., 2004).

Photochemical and Acid-Catalyzed Studies

  • Investigations into the photochemical and acid-catalyzed rearrangements of derivatives of 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde have contributed to understanding the reaction mechanisms in organic chemistry (Schultz & Antoulinakis, 1996).

Aromatic Components in Saffron

  • The compound has been identified as a key aromatic component in saffron, contributing to its distinct aroma, as determined through various extraction and analysis techniques (Tarantilis & Polissiou, 1997).

Synthesis from Benzene

  • A method for preparing 1,4-cyclohexadiene, a derivative of 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde, from benzene has been developed, showcasing a specific pathway for synthesizing this compound (Dunogues, Calas, & Ardoin, 1972).

Extraction and Determination Techniques

  • Advanced extraction and determination methods, such as cooling-assisted headspace liquid-phase microextraction, have been employed for analyzing safranal in Saffron samples (Ghiasvand, Yazdankhah, & Hajipour, 2016).

Comparative Analysis of Volatile Components

Synthesis of Cyan Dyes

properties

CAS RN

162376-82-1

Product Name

2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4,6-7H,5H2,1-3H3

InChI Key

AXVHXJQWKAFHQW-UHFFFAOYSA-N

SMILES

CC1=C(C(C=CC1)(C)C)C=O

Canonical SMILES

CC1=C(C(C=CC1)(C)C)C=O

synonyms

1,4-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

(V where R1, R2, and R3 are methyl) To a solution of 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxaldehyde IV (3.70 g, 24.8 mmol) in anhydrous dichloromethane (25 mL) was added 1,8-diazabicyclo 5.4.0!undec7-ene (DBU) (0.150 mL, 0.98 mmol) in three (3) portions over 30 min. while the mixture was stirred at 0° C. The solution was warmed to room temperature and the progress of the reaction was monitored by TLC (hexanes:EtOAc 9:1). The two isomeric aldehydes are separable on TLC (RfSM 0.85; Rf product 0.75). After 60 min., the reaction was complete. A saturated solution of ammonium chloride (20 mL) was added, followed by dichloromethane (100 mL). The organic layer was separated and washed with a saturated solution of brine, dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography (SGC) using a mixture of hexanes:EtOAc 15:1 as eluent to give 3.1 g of the desired aldehyde V (83% yield). IR (neat) 2960 CH), 1716 (C=O) cm-1 ; 1H-NMR (CDCl3 ; 400 MHz) δ (ppm): 10.18 (s, 1 H, CHO), 5.44, (m, 2 H, vinyl--CH), 2.81 (s, 2 H, --CH2 --), 2.12 (s, 3 H, CH3 ring), 1.25 (s, 6 H, 2×CH3 ring); 13C-NMR (CDCl3 ; 100 MHz) δ (ppm): 191.8, 152.1,138.4, 117.4, 35.6, 34.2, 28.1, 22.6, 18.47, 14.0.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
product 0.75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde
Reactant of Route 2
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde
Reactant of Route 3
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde
Reactant of Route 4
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde
Reactant of Route 5
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde
Reactant of Route 6
2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde

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